molecular formula C14H15N3O2S2 B2588449 (E)-2-(4-acetylpiperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one CAS No. 405920-49-2

(E)-2-(4-acetylpiperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one

Cat. No.: B2588449
CAS No.: 405920-49-2
M. Wt: 321.41
InChI Key: BUVZZPLRTFGLLG-FMIVXFBMSA-N
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Description

(E)-2-(4-acetylpiperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C14H15N3O2S2 and its molecular weight is 321.41. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Biodistribution Studies

Amide-containing thiazoles have shown potential as drugs for treating Chagas disease. A BODIPY-based fluorescent probe has been developed to track the biodistribution of such a drug, demonstrating its potential for in vivo tracing and aiding in the administration and treatment strategies against parasitic diseases (Rodríguez et al., 2017).

Anticancer Activity

Benzothiazole acylhydrazones have been synthesized and evaluated for their anticancer activity. These compounds, including analogs of the target compound, have been tested against various cancer cell lines, revealing potential as anticancer agents (Osmaniye et al., 2018).

Antimicrobial Agents

Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains, showing potential as antimicrobial agents. This research suggests that compounds within this family could be effective in treating various infections (Patel et al., 2012).

Novel Antimicrobial and Anticancer Agents

A series of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons have been synthesized, showing significant antimicrobial activities and potential as anticancer agents. These findings indicate the versatility of such compounds in medical research and therapeutic applications (Zaidi et al., 2021).

Synthesis and Characterization for Anti-Tumor Applications

The synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been reported, with some derivatives showing potent anti-tumor activities against hepatocellular carcinoma cell lines. This research underscores the potential of thiazole derivatives in developing new anti-tumor agents (Gomha et al., 2016).

Properties

IUPAC Name

(5E)-2-(4-acetylpiperazin-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-10(18)16-4-6-17(7-5-16)14-15-13(19)12(21-14)9-11-3-2-8-20-11/h2-3,8-9H,4-7H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVZZPLRTFGLLG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=CS3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CS3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320669
Record name (5E)-2-(4-acetylpiperazin-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805678
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

405920-49-2
Record name (5E)-2-(4-acetylpiperazin-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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